Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate
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Overview
Description
Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate is an organic compound with the molecular formula C12H22N2O3. It is a derivative of carbamate and contains a tert-butyl group, a cyanoethoxy group, and a propyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-cyanoethoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in similar applications.
Tert-butyl (3-hydroxypropyl)carbamate: Contains a hydroxyl group instead of a cyano group, leading to different reactivity.
Tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate: Similar structure but with a hydroxyethoxy group, affecting its chemical properties.
Uniqueness
Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-cyanoethoxy)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14(4)8-6-10-16-9-5-7-13/h5-6,8-10H2,1-4H3 |
InChI Key |
RRTNTJPPCYZNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCOCCC#N |
Origin of Product |
United States |
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